molecular formula C10H8N2Se B14373783 3-(4-Ethenylphenyl)-1,2,5-selenadiazole CAS No. 91198-46-8

3-(4-Ethenylphenyl)-1,2,5-selenadiazole

Katalognummer: B14373783
CAS-Nummer: 91198-46-8
Molekulargewicht: 235.15 g/mol
InChI-Schlüssel: VNRZWBIDMRETQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethenylphenyl)-1,2,5-selenadiazole is an organic compound that features a selenadiazole ring substituted with a 4-ethenylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethenylphenyl)-1,2,5-selenadiazole typically involves the formation of the selenadiazole ring followed by the introduction of the 4-ethenylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethenylphenylhydrazine with selenium dioxide can yield the desired selenadiazole ring structure .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific solvents can also enhance the reaction efficiency and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethenylphenyl)-1,2,5-selenadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

3-(4-Ethenylphenyl)-1,2,5-selenadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.

    Industry: It is used in the development of advanced materials, such as luminescent polymers and sensors.

Wirkmechanismus

The mechanism by which 3-(4-Ethenylphenyl)-1,2,5-selenadiazole exerts its effects involves its interaction with molecular targets and pathways. The selenadiazole ring can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the phenyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Ethenylphenyl)-1,2,5-thiadiazole: Similar structure but contains sulfur instead of selenium.

    3-(4-Ethenylphenyl)-1,2,5-oxadiazole: Contains oxygen instead of selenium.

    3-(4-Ethenylphenyl)-1,2,5-triazole: Contains nitrogen instead of selenium.

Uniqueness

3-(4-Ethenylphenyl)-1,2,5-selenadiazole is unique due to the presence of selenium in its structure. Selenium imparts distinct redox properties and biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

91198-46-8

Molekularformel

C10H8N2Se

Molekulargewicht

235.15 g/mol

IUPAC-Name

3-(4-ethenylphenyl)-1,2,5-selenadiazole

InChI

InChI=1S/C10H8N2Se/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2

InChI-Schlüssel

VNRZWBIDMRETQX-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=CC=C(C=C1)C2=N[Se]N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.